Viroxime Viroxime Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.
Brand Name: Vulcanchem
CAS No.: 63198-97-0
VCID: VC0546820
InChI: InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+
SMILES: CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol

Viroxime

CAS No.: 63198-97-0

Inhibitors

VCID: VC0546820

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Viroxime - 63198-97-0

CAS No. 63198-97-0
Product Name Viroxime
Molecular Formula C17H18N4O3S
Molecular Weight 358.4 g/mol
IUPAC Name (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Standard InChI InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+
Standard InChIKey IWKXBHQELWQLHF-CAPFRKAQSA-N
Isomeric SMILES CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N
SMILES CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Canonical SMILES CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Appearance Solid powder
Melting Point 198.5 °C
Description Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-amino-1-(isopropylsulfonyl)-6-benzimidazole phenyl ketone oxime
6-(((hydroxyimino)phenyl)methyl)-1-((1-methylethyl)sulfonyl)-1H-benzimidazol-2-amine
AR 336
AR-336
enviroxime
Lilly 122771-72
Lilly 122772
LY 122771-72
LY 122772
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12: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Oxysterol-binding protein family I is the target of minor enviroxime-like compounds. J Virol. 2013 Apr;87(8):4252-60. doi: 10.1128/JVI.03546-12. Epub 2013 Jan 30. PubMed PMID: 23365445; PubMed Central PMCID: PMC3624399.
13: Arita M. [Exploration for anti-enterovirus compounds and analysis on the mechanism of its inhibitory effect on virus infection]. Uirusu. 2013;63(1):93-102. Review. Japanese. PubMed PMID: 24769585.
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15: Aguado L, Canela MD, Thibaut HJ, Priego EM, Camarasa MJ, Leyssen P, Neyts J, Pérez-Pérez MJ. Efficient synthesis and anti-enteroviral activity of 9-arylpurines. Eur J Med Chem. 2012 Mar;49:279-88. doi: 10.1016/j.ejmech.2012.01.022. Epub 2012 Jan 17. PubMed PMID: 22305341.
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17: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity. J Virol. 2011 Mar;85(5):2364-72. doi: 10.1128/JVI.02249-10. Epub 2010 Dec 22. PubMed PMID: 21177810; PubMed Central PMCID: PMC3067798.
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19: Vanek A, Grygar T, Chrastný V, Tejnecký V, Drahota P, Komárek M. Assessment of the BCR sequential extraction procedure for thallium fractionation using synthetic mineral mixtures. J Hazard Mater. 2010 Apr 15;176(1-3):913-8. doi: 10.1016/j.jhazmat.2009.11.123. Epub 2009 Nov 27. PubMed PMID: 20022174.
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PubChem Compound 5748733
Last Modified Nov 11 2021
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